molecular formula C10H11NO B2816176 2-[(Pyridin-3-yl)methylidene]butanal CAS No. 1046162-77-9

2-[(Pyridin-3-yl)methylidene]butanal

Cat. No.: B2816176
CAS No.: 1046162-77-9
M. Wt: 161.204
InChI Key: SILMSHIJGWWXKI-UHFFFAOYSA-N
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Description

2-[(Pyridin-3-yl)methylidene]butanal is an organic compound with the molecular formula C10H11NO It is characterized by the presence of a pyridine ring attached to a butanal group via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Pyridin-3-yl)methylidene]butanal typically involves the condensation of pyridine-3-carbaldehyde with butanal. This reaction is often carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the methylene bridge between the pyridine ring and the butanal group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(Pyridin-3-yl)methylidene]butanal can undergo various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) can be used.

Major Products Formed

    Oxidation: Formation of 2-[(Pyridin-3-yl)methylidene]butanoic acid.

    Reduction: Formation of 2-[(Pyridin-3-yl)methylidene]butanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-[(Pyridin-3-yl)methylidene]butanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(Pyridin-3-yl)methylidene]butanal depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(Pyridin-2-yl)methylidene]butanal
  • 2-[(Pyridin-4-yl)methylidene]butanal
  • 2-[(Pyridin-3-yl)methylidene]pentanal

Uniqueness

2-[(Pyridin-3-yl)methylidene]butanal is unique due to the position of the methylene bridge on the pyridine ring, which can influence its reactivity and interactions. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for targeted research applications.

Properties

IUPAC Name

(2E)-2-(pyridin-3-ylmethylidene)butanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-9(8-12)6-10-4-3-5-11-7-10/h3-8H,2H2,1H3/b9-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SILMSHIJGWWXKI-RMKNXTFCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=CC1=CN=CC=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\C1=CN=CC=C1)/C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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